molecular formula C8H7FN2O2S B2996603 4-fluoro-1H-indole-3-sulfonamide CAS No. 1546213-79-9

4-fluoro-1H-indole-3-sulfonamide

Cat. No.: B2996603
CAS No.: 1546213-79-9
M. Wt: 214.21
InChI Key: OMVQIVKKORUHES-UHFFFAOYSA-N
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Description

4-fluoro-1H-indole-3-sulfonamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a sulfonamide group to the indole structure enhances its pharmacological potential, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-fluoro-1H-indole-3-sulfonamide typically involves the reaction of 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine . This method allows for the introduction of the sulfonamide group at the C3 position of the indole ring, resulting in the desired compound. The reaction conditions include the use of pyridine as a base and the appropriate aryl-sulfonyl chloride as the sulfonating agent.

Chemical Reactions Analysis

4-fluoro-1H-indole-3-sulfonamide undergoes various chemical reactions, including substitution and oxidation. The compound is known to be easily oxidized at carbon-based electrodes, which is useful for studying its electrochemical properties . Common reagents used in these reactions include aryl-sulfonyl chlorides for substitution reactions and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4-fluoro-1H-indole-3-sulfonamide can be compared to other indole derivatives, such as 5-fluoro-1H-indole-3-carbohydrazide and various aryl-sulfonyl indole derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the sulfonamide group in this compound makes it unique and enhances its pharmacological potential compared to other indole derivatives.

Properties

IUPAC Name

4-fluoro-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVQIVKKORUHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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